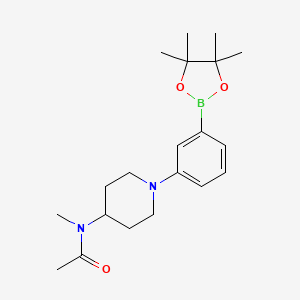

N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide

Description

Structure and Key Features

N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide is a boronate ester-containing acetamide derivative. Its structure comprises:

- A piperidin-4-yl group linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety.

- An N-methyl acetamide functional group attached to the piperidine nitrogen.

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry and materials science .

Properties

Molecular Formula |

C20H31BN2O3 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

N-methyl-N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide |

InChI |

InChI=1S/C20H31BN2O3/c1-15(24)22(6)17-10-12-23(13-11-17)18-9-7-8-16(14-18)21-25-19(2,3)20(4,5)26-21/h7-9,14,17H,10-13H2,1-6H3 |

InChI Key |

IBEHKDQGRWIOLT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(CC3)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide typically involves the following steps:

Formation of the dioxaborolane ring: This is achieved by reacting a boronic acid derivative with pinacol in the presence of a dehydrating agent.

Coupling with the piperidine derivative: The dioxaborolane intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

N-Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.

Scientific Research Applications

N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a molecular probe in biological systems due to its boron content.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in electron transfer reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

N-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Cyclopropyl]Acetamide ()

- Key Differences :

- Replaces the piperidine ring with a cyclopropyl group.

- Molecular Weight : 301.195 g/mol (vs. ~385 g/mol for the target compound).

- Implications :

N-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl]Acetamide ()

- Key Differences :

- Pyridinyl ring replaces the phenyl group.

- Chlorine substituent in N-(3-chloro-4-(dioxaborolan-2-yl)pyridin-2-yl)acetamide () adds electron-withdrawing effects.

- Implications :

- Pyridine enhances electron-deficient character , improving reactivity in coupling reactions .

- Chlorine increases lipophilicity (ClogP +0.5) and may hinder meta-borylation selectivity .

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide ()

- Key Differences :

- Lacks the piperidine and N-methyl groups.

- Implications :

- Reduced steric shielding around the boronate ester may accelerate hydrolysis but improve coupling yields .

Non-Boronate Acetamide Derivatives

N-(1-(2-Amino-3-Methylbutanoyl)Piperidin-4-yl) Derivatives () Key Differences:

- Replace the boronate ester with aminoacyl or cyclopropanecarboxamide groups. Implications:

- These modifications prioritize protease resistance and bioavailability over cross-coupling utility .

N-Substituted 2-Arylacetamides ()

- Key Differences :

- Feature dichlorophenyl or pyrazolyl groups instead of boronate esters.

- Implications :

- Enhanced crystallinity and coordination ability (amide as a ligand) but lack boron-mediated reactivity .

Biological Activity

N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and receptor antagonism. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be categorized as a piperidine derivative with a boronate ester moiety. Its molecular formula is , with a molecular weight of 305.18 g/mol. The presence of the boronate group is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.18 g/mol |

| IUPAC Name | N-methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide |

| InChI Key | BFCIRWVDTSHSBC-UHFFFAOYSA-N |

The mechanism by which N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide exerts its biological effects primarily involves its interaction with various kinases and receptors. Studies have shown that compounds with similar structures can inhibit key kinases such as GSK-3β and ROCK-1.

Kinase Inhibition

In a study examining related compounds, it was found that derivatives containing similar piperidine structures exhibited significant inhibitory activity against GSK-3β with IC50 values ranging from 10 nM to over 1000 nM depending on the substituents on the piperidine ring . This suggests that modifications in the structure can lead to enhanced potency.

Case Study: GSK-3β Inhibition

A notable study focused on a series of compounds structurally similar to N-Methyl-N-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide. The findings indicated that several analogs displayed competitive inhibition of GSK-3β with IC50 values as low as 8 nM for the most potent derivatives .

Table: Inhibitory Activity of Related Compounds

| Compound ID | Kinase Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | Highly potent |

| Compound 49 | ROCK-1 | 20 | Moderate potency |

| Compound 50 | IKK-β | 100 | Less selective |

Receptor Antagonism

Another area of interest is the compound's potential as a P2Y14 receptor antagonist. Research has indicated that modifications in the piperidine moiety can enhance receptor affinity significantly. For instance, certain analogs demonstrated IC50 values below 15 nM against P2Y14R .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.